1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea
Description
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea is a complex organic compound that features both imidazole and benzotriazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Properties
IUPAC Name |
1-[2-(1-benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-26-18-8-7-16(13-17(18)24-25-26)23-20(28)22-10-9-19-21-11-12-27(19)14-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13-14H2,1H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRURDIDSEZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)NC(=O)NCCC3=NC=CN3CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzotriazole intermediates, followed by their coupling through a series of reactions. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Benzotriazole Synthesis: Benzotriazole can be synthesized via the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Coupling Reaction: The final step involves the coupling of the imidazole and benzotriazole intermediates through a urea linkage, typically using reagents like carbonyldiimidazole (CDI) or phosgene.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzotriazole rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted imidazole and benzotriazole derivatives.
Scientific Research Applications
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of advanced materials, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzotriazole moieties can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme’s active site.
Comparison with Similar Compounds
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea can be compared with other similar compounds, such as:
1-Benzylimidazole: Lacks the benzotriazole moiety, making it less versatile in certain chemical reactions.
1-Methylbenzotriazole: Lacks the imidazole moiety, limiting its biological activity compared to the compound .
Imidazole-1-yl-ethyl-urea: Similar structure but without the benzotriazole ring, affecting its chemical reactivity and biological properties.
The uniqueness of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea lies in its combined imidazole and benzotriazole moieties, which confer a broad range of chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
